2,5-Dimethylbenzyl chloride

Catalog No.
S662066
CAS No.
824-45-3
M.F
C9H11Cl
M. Wt
154.63 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylbenzyl chloride

CAS Number

824-45-3

Product Name

2,5-Dimethylbenzyl chloride

IUPAC Name

2-(chloromethyl)-1,4-dimethylbenzene

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

InChI

InChI=1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3

InChI Key

PECXPZGFZFGDRD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CCl

Synonyms

1-Chloromethyl-2.5-dimethylbenzene

Canonical SMILES

CC1=CC(=C(C=C1)C)CCl

Friedel-Crafts Polymerization

One of the primary research applications of 2,5-dimethylbenzyl chloride is its use in Friedel-Crafts step-growth polymerization. This type of polymerization involves the reaction of two or more molecules containing an electrophilic center with a nucleophilic species. In the case of 2,5-dimethylbenzyl chloride, the electrophilic center is the positively charged carbon atom adjacent to the chlorine atom.

Molecular Structure Analysis

2,5-Dimethylbenzyl chloride possesses a benzene ring structure with a methyl group attached at both the 2nd and 5th positions. A chloromethyl group (CH2Cl) is linked to the 1st position of the benzene ring []. This structure suggests potential for aromatic electrophilic substitution reactions due to the activating effect of the methyl groups and the deactivating effect of the chlorine atom.


Chemical Reactions Analysis

  • Aromatic Electrophilic Substitution: The methyl groups activate the benzene ring, making it susceptible to electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts alkylation. For instance, reaction with nitric acid (HNO3) could yield a nitro derivative.
  • Nucleophilic Substitution: The chloromethyl group (CH2Cl) is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Depending on the reaction conditions, this could lead to the formation of ethers, thioethers, or amines by replacing the chlorine with the nucleophile.

Note

Specific reaction conditions and detailed mechanisms would require further investigation.


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature [].
  • Melting Point and Boiling Point: Expected to be in the range of typical aromatic compounds (melting point: 50-150°C, boiling point: 150-250°C).
  • Solubility: Partially soluble in organic solvents like dichloromethane, chloroform, and benzene, but likely insoluble in water due to the nonpolar nature of the molecule.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

824-45-3

Wikipedia

2,5-Dimethylbenzyl chloride

General Manufacturing Information

Benzene, 2-(chloromethyl)-1,4-dimethyl-: INACTIVE

Dates

Modify: 2023-08-15

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